Regioisomeric Differentiation: 3-Bromo vs. 2-Bromo Substitution in BRD4 Bromodomain Binding
The 2-bromo regioisomer (CAS 852438-46-1) demonstrates high-affinity binding to the BRD4 second bromodomain (BD2) with a Kd of 0.300 nM in the BROMOscan assay, while also binding to BD1 with a Kd of 3.40 nM (DiscoverX assay) [1]. The 3-bromo isomer (CAS 863020-97-7) has not been tested in this assay panel at the time of analysis, but the positional shift of the bromine from ortho to meta relative to the carbonyl is predicted to alter the hydrogen-bonding network with the conserved Asn140/Asn433 residue pair in BRD4, potentially reducing BD2 affinity by a factor of 10- to 100-fold based on structure-activity relationship trends observed for related benzamide bromodomain ligands [2]. This differentiation is critical for researchers targeting BRD4-BD2 selectively over BD1, where even a 3-fold loss in BD2 potency can undermine the BD2-selectivity window. Procurement of the 3-bromo isomer for BRD4 studies should be contingent upon confirmatory BROMOscan profiling, as published data exists only for the 2-bromo congener.
| Evidence Dimension | BRD4 BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Not experimentally determined (predicted Kd > 3 nM based on SAR of meta-substituted benzamide bromodomain ligands) |
| Comparator Or Baseline | 2-bromo regioisomer (CAS 852438-46-1): Kd = 0.300 nM (BRD4 BD2, BROMOscan) |
| Quantified Difference | Predicted ≥10-fold reduction in BD2 affinity for 3-bromo vs. 2-bromo isomer |
| Conditions | BROMOscan assay (DiscoverX) using human partial-length BRD4 BD2 expressed in bacterial system |
Why This Matters
If the 3-bromo isomer exhibits ≥10-fold weaker BRD4 BD2 binding than the 2-bromo analog, its utility as a BRD4 chemical probe is substantially diminished, and procurement for epigenetic target engagement studies without confirmatory data would be scientifically unsound.
- [1] BindingDB BDBM50148603 (CHEMBL3770724). Affinity Data: Kd = 0.300 nM (BRD4 BD2, BROMOscan); Kd = 3.40 nM (BRD4 BD1, DiscoverX). Accessed 2026-05-09. View Source
- [2] Class-level inference from published BRD4 benzamide ligand SAR. Meta-substitution generally reduces bromodomain affinity relative to ortho-substitution due to steric clash with the ZA loop. (See general bromodomain inhibitor reviews, e.g., Cochran et al., 2019). View Source
